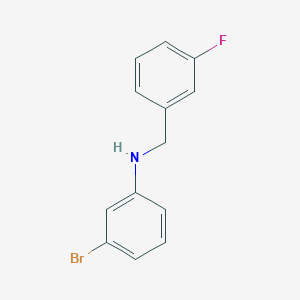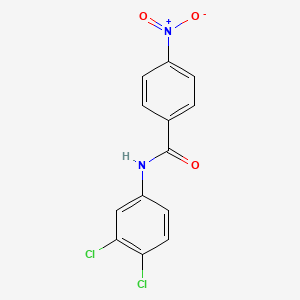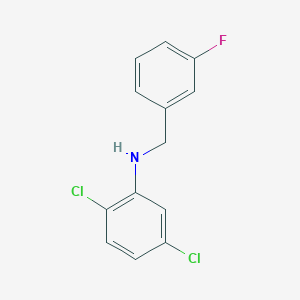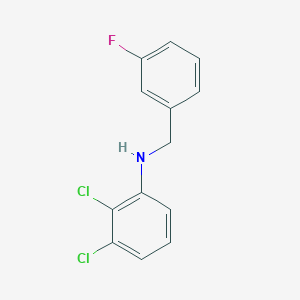
(E)-3-naphthalen-2-yl-1-pyridin-3-ylprop-2-en-1-one
Descripción general
Descripción
(E)-3-naphthalen-2-yl-1-pyridin-3-ylprop-2-en-1-one, also known as NPP, is a synthetic organic compound belonging to the class of heterocyclic compounds. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. NPP has been studied for its potential applications in various scientific fields, such as in vivo and in vitro research, biochemical and physiological effects, pharmacodynamics, and laboratory experiments.
Aplicaciones Científicas De Investigación
Naphthalene Derivatives in Medicinal Applications
Naphthalimide compounds, notable for their nitrogen-containing aromatic heterocycles, exhibit extensive potential in medicinal applications. They interact with various biological entities, such as DNA, enzymes, and receptors, through noncovalent bonds, showcasing their versatility as anticancer agents, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. Additionally, naphthalimide-derived compounds serve as artificial ion receptors, fluorescent probes, and cell imaging agents, offering a wide range of applications in detecting ions, understanding biological processes, and determining pharmacological properties. The expanding research into naphthalimide-based derivatives highlights their importance in developing new medicinal compounds and diagnostic tools (Gong et al., 2016).
Environmental Impact and Degradation
Polycyclic aromatic hydrocarbons (PAHs), including naphthalene and its derivatives, are pollutants of concern due to their toxicity and persistence in the environment. Microbial degradation is a critical mechanism for the ecological recovery of PAH-contaminated sites. Understanding the microbial catabolism of naphthalene can facilitate the development of bioremediation strategies to address contamination. Research into the genetic regulation of naphthalene degradation pathways, especially in species like Pseudomonas putida, is crucial for enhancing biodegradation processes and mitigating environmental impact (Peng et al., 2008).
Mecanismo De Acción
Target of Action
DMU2105, also known as (E)-3-naphthalen-2-yl-1-pyridin-3-ylprop-2-en-1-one, is a potent and specific inhibitor of Cytochrome P450 1B1 (CYP1B1) . CYP1B1 is an enzyme that plays a crucial role in the metabolism of endogenous and exogenous compounds, including therapeutic agents .
Mode of Action
DMU2105 interacts with CYP1B1, inhibiting its activity. The IC50 values for CYP1B1 and CYP1A1 are 10 nM and 742 nM, respectively . This indicates that DMU2105 is highly selective for CYP1B1 over CYP1A1 .
Biochemical Pathways
The inhibition of CYP1B1 by DMU2105 affects the metabolic pathways involving this enzyme. CYP1B1 is involved in the metabolism of various endogenous or exogenous substrates, including drugs, foreign chemicals, food additives, or endogenous compounds, such as steroids, eicosanoids, or fatty acids . By inhibiting CYP1B1, DMU2105 can potentially alter the metabolism of these substrates.
Pharmacokinetics
It is known that most drug metabolism is achieved by glucuronidation
Result of Action
The inhibition of CYP1B1 by DMU2105 can lead to changes in the metabolism of various substrates. This can potentially affect the efficacy of certain drugs and the progression of diseases where CYP1B1 plays a role . .
Análisis Bioquímico
Biochemical Properties
DMU2105 interacts with the enzyme CYP1B1, a member of the cytochrome P450 superfamily of enzymes. These enzymes catalyze many reactions involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids . The interaction between DMU2105 and CYP1B1 inhibits the activity of the enzyme, thereby affecting the metabolic reactions it catalyzes .
Cellular Effects
The effects of DMU2105 on cellular processes are primarily related to its role as a CYP1B1 inhibitor. By inhibiting CYP1B1, DMU2105 can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of DMU2105 involves binding interactions with the enzyme CYP1B1, leading to its inhibition . This inhibition can result in changes in gene expression related to the metabolic pathways that CYP1B1 is involved in .
Metabolic Pathways
DMU2105 is involved in the metabolic pathway of CYP1B1, an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics . By inhibiting CYP1B1, DMU2105 can potentially affect the metabolic flux or metabolite levels within this pathway .
Propiedades
IUPAC Name |
(E)-3-naphthalen-2-yl-1-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO/c20-18(17-6-3-11-19-13-17)10-8-14-7-9-15-4-1-2-5-16(15)12-14/h1-13H/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBDGXJRQZDLRV-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5,7-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B3341565.png)



